

H-Met-Lys-OH: A Potential Biomarker on the Horizon

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide **H-Met-Lys-OH** (Methionyl-lysine) is an endogenous metabolite whose potential as a clinical biomarker remains largely unexplored. Composed of the essential amino acids methionine and lysine, this molecule sits at the crossroads of critical cellular processes, including protein synthesis, oxidative stress modulation, and inflammatory signaling. While direct evidence linking **H-Met-Lys-OH** to specific disease states is currently nascent, the well-established roles of its constituent amino acids in pathophysiology suggest its significant biomarker potential. This technical guide provides a comprehensive overview of **H-Met-Lys-OH**, including its physicochemical properties and inferred clinical significance. Crucially, this document offers detailed experimental protocols for the quantification of **H-Met-Lys-OH** in biological matrices and outlines a hypothetical signaling pathway, providing a foundational framework for future research and development in this promising area.

Introduction

Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized as bioactive molecules with distinct signaling functions[1][2]. **H-Met-Lys-OH**, a dipeptide formed from L-methionine and L-lysine residues, is a naturally occurring metabolite[3] [4]. Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell, and plays a vital role in antioxidant defense through its sulfur-



containing nature[5]. Lysine is an essential amino acid critical for protein structure and function, and its post-translational modifications are key to epigenetic regulation[6][7].

Given the integral roles of methionine and lysine in cellular health and disease, it is hypothesized that the circulating levels of their dipeptide, **H-Met-Lys-OH**, could serve as a sensitive biomarker for various pathological conditions. This guide aims to synthesize the current, albeit limited, knowledge on **H-Met-Lys-OH** and provide the necessary technical information to spur further investigation into its biomarker utility.

Physicochemical Properties of H-Met-Lys-OH

A thorough understanding of the physicochemical properties of **H-Met-Lys-OH** is fundamental for the development of robust analytical methods. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C11H23N3O3S	[3]
Molecular Weight	277.39 g/mol	[3][4]
IUPAC Name	(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino] hexanoic acid	[3]
Synonyms	Methionyl-Lysine, Met-Lys	[3][8]
CAS Number	45214-88-8	[8]

Potential Clinical Significance (Inferred)

While direct clinical data for **H-Met-Lys-OH** is scarce, its potential as a biomarker can be inferred from the established roles of methionine and lysine in various diseases.

Neurodegenerative Diseases

Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[3][9][10][11]. Methionine residues in proteins are



particularly susceptible to oxidation, and the metabolism of methionine is linked to the cellular antioxidant defense system[5]. Lysine modifications also play a role in neuroinflammation and protein aggregation[6]. Therefore, altered levels of **H-Met-Lys-OH** may reflect the oxidative and inflammatory state of the central nervous system.

Table 1: Key Oxidative Stress Biomarkers in Neurodegenerative Diseases

Biomarker	Description	Associated Diseases
8-hydroxy-2'-deoxyguanosine (8-OHdG)	A product of oxidative DNA damage.	Alzheimer's, Parkinson's
Malondialdehyde (MDA)	A product of lipid peroxidation.	Alzheimer's, Huntington's
4-Hydroxynonenal (4-HNE)	An aldehyde product of lipid peroxidation.	Alzheimer's, Parkinson's
Protein Carbonyls	Formed by the oxidation of protein side chains.	Alzheimer's, ALS

Cancer

Chronic inflammation is a well-established driver of cancer progression[12][13][14][15]. Both methionine and lysine metabolism are often dysregulated in cancer to meet the high demands of rapidly proliferating cells for protein synthesis and methylation reactions[5][16]. Consequently, **H-Met-Lys-OH** could serve as a biomarker for monitoring cancer-related inflammation and metabolic reprogramming.

Table 2: Common Inflammatory Biomarkers in Cancer



Biomarker	Function	Associated Cancers
C-reactive protein (CRP)	Acute-phase reactant, marker of systemic inflammation.	Various solid tumors
Interleukin-6 (IL-6)	Pro-inflammatory cytokine involved in tumor growth.	Breast, Pancreatic, Colorectal
Tumor Necrosis Factor-alpha (TNF-α)	Cytokine with pleiotropic effects on inflammation and cell death.	Various cancers
Neutrophil-to-lymphocyte ratio (NLR)	An indicator of systemic inflammation.	Prognostic in multiple cancers

Experimental Protocols

Reliable and validated methods for the quantification of **H-Met-Lys-OH** in biological samples are essential for its evaluation as a biomarker.

Quantification of H-Met-Lys-OH in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantification of similar dipeptides in plasma[17].

4.1.1. Sample Preparation

- Thawing: Thaw frozen human plasma samples on ice.
- Internal Standard Spiking: To 100 μ L of plasma, add 10 μ L of a stable isotope-labeled **H-Met-Lys-OH** internal standard (e.g., $^{13}\text{C}_6$, $^{15}\text{N}_2$ -Met-Lys-OH) at a known concentration.
- Protein Precipitation: Add 400 μL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
- Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.



- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the initial mobile phase.

4.1.2. LC-MS/MS Instrumentation and Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the retention and separation of the polar **H-Met-Lys-OH** dipeptide[17].

Table 3: Proposed LC-MS/MS Parameters for H-Met-Lys-OH Analysis

Parameter	Recommended Setting
LC System	UHPLC system
Column	HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 H ₂ O:ACN
Mobile Phase B	10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 ACN:H ₂ O
Flow Rate	0.4 mL/min
Injection Volume	5 μL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical)	H-Met-Lys-OH: 278.1 > 131.1 (Quantifier), 278.1 > 84.1 (Qualifier)

Note: MRM transitions are theoretical and must be optimized experimentally.





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LC-MS/MS workflow for **H-Met-Lys-OH** quantification.

Development of a Competitive ELISA for H-Met-Lys-OH

An enzyme-linked immunosorbent assay (ELISA) can provide a high-throughput method for quantifying **H-Met-Lys-OH**. The following protocol outlines the key steps for developing a competitive ELISA.

4.2.1. Hapten-Carrier Conjugation

Due to its small size, **H-Met-Lys-OH** is not immunogenic and must be conjugated to a carrier protein to elicit an antibody response.

- Immunogen Preparation: Conjugate H-Met-Lys-OH to Keyhole Limpet Hemocyanin (KLH)
 using a suitable crosslinker like glutaraldehyde.
- Coating Antigen Preparation: Conjugate H-Met-Lys-OH to a different carrier protein, such as Bovine Serum Albumin (BSA).

4.2.2. Antibody Production

- Immunization: Immunize animals (e.g., rabbits or mice) with the H-Met-Lys-OH-KLH conjugate.
- Screening: Screen the antisera for specific binding to the **H-Met-Lys-OH**-BSA conjugate.
- Purification: Purify the specific polyclonal or monoclonal antibodies.

4.2.3. Competitive ELISA Protocol



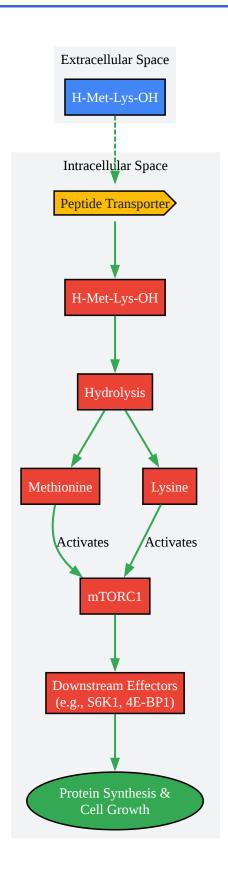
- Coating: Coat a 96-well plate with the H-Met-Lys-OH-BSA conjugate.
- Blocking: Block the remaining protein-binding sites on the plate.
- Competition: Add standards or samples containing H-Met-Lys-OH, followed by the addition
 of the anti-H-Met-Lys-OH antibody.
- Incubation: Incubate to allow competition between the free and coated H-Met-Lys-OH for antibody binding.
- Washing: Wash the plate to remove unbound reagents.
- Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP).
- Substrate Addition: Add a chromogenic substrate and measure the absorbance. The signal is
 inversely proportional to the concentration of H-Met-Lys-OH in the sample.

Potential Signaling Pathways (Inferred)

While no signaling pathways have been directly attributed to **H-Met-Lys-OH**, we can infer its potential involvement based on the known roles of methionine and lysine. Both amino acids have been shown to influence the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism[16][18][19].

It is hypothesized that **H-Met-Lys-OH** could be transported into the cell via peptide transporters. Once inside, it would be hydrolyzed into free methionine and lysine, which could then activate the mTORC1 complex, leading to downstream effects on protein synthesis and cell growth.





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Inferred signaling pathway of **H-Met-Lys-OH** via mTOR activation.



Conclusion and Future Directions

H-Met-Lys-OH presents an intriguing yet understudied molecule with significant potential as a clinical biomarker. Its constituent amino acids are central to numerous physiological and pathological processes, suggesting that fluctuations in the dipeptide's concentration could be indicative of disease. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of **H-Met-Lys-OH**. Future research should focus on:

- Method Validation: Rigorous validation of the proposed LC-MS/MS and ELISA methods for H-Met-Lys-OH in various biological matrices.
- Clinical Correlation Studies: Large-scale clinical studies to correlate H-Met-Lys-OH levels
 with the incidence, progression, and treatment response of specific diseases, particularly in
 the context of neurodegeneration and cancer.
- Mechanistic Studies: Elucidation of the specific biological functions and signaling pathways directly modulated by H-Met-Lys-OH.

The exploration of **H-Met-Lys-OH** as a biomarker is a promising frontier in diagnostic and therapeutic research. This guide serves as a catalyst for the scientific community to unlock the full potential of this dipeptide.

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Foundational & Exploratory





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